

Application Notes: Sputtering of Tungsten-Titanium (W-Ti) on Silicon Substrates

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Compound of Interest

Compound Name: Tungsten-titanium

Cat. No.: B1601823

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Introduction

Tungsten-Titanium (W-Ti) thin films are widely utilized in the semiconductor and microelectronics industries as adhesion promoters and diffusion barriers.[1] The most common composition for these applications is 90% Tungsten and 10% Titanium by weight (W-Ti 90-10 wt%).[1][2] These films are critical in preventing the diffusion of metal layers, such as aluminum or copper, into the silicon substrate, which can significantly enhance the reliability and performance of microelectronic devices.[1] The preferred method for depositing W-Ti films is DC magnetron sputtering, a physical vapor deposition (PVD) technique that allows for excellent control over film properties.[3][4]

Key Applications

- **Diffusion Barrier:** W-Ti films serve as a robust barrier to prevent the inter-diffusion of materials between the silicon substrate and the subsequent metallization layer (e.g., Al, Cu). [1] This is crucial for maintaining the integrity of the device structure and its electrical properties.
- **Adhesion Layer:** The titanium component in the W-Ti alloy promotes strong adhesion between the silicon substrate and the deposited metal layers.[2] Titanium is known for its excellent oxygen-gettering properties, which helps in forming a stable interface with the native oxide on the silicon wafer.[2]

- **Contact Metallization:** In some applications, W-Ti is used as a contact layer in integrated circuits due to its good thermal stability.

Experimental Protocol: DC Magnetron Sputtering of W-Ti on Silicon Substrates

This protocol outlines the steps for depositing a W-Ti thin film onto a silicon wafer using a DC magnetron sputtering system.

1. Substrate Preparation

Proper substrate preparation is critical for achieving good film adhesion and minimizing defects.

- **Cleaning:** The silicon wafers must be thoroughly cleaned to remove any organic and inorganic contaminants. A standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen drying is recommended.
- **Native Oxide Removal (Sputter Etch):** Immediately prior to deposition, an in-situ sputter etch should be performed to remove the native oxide layer from the silicon surface. This is typically done using an argon (Ar) plasma.^[5]

2. Sputtering System Preparation

- **Target Installation:** A W-Ti (90-10 wt%) sputtering target is installed in the DC magnetron sputtering source. Ensure proper bonding of the target to the backing plate for efficient cooling.^[6]
- **Chamber Pump-down:** The substrate is loaded into the sputtering chamber, and the chamber is pumped down to a base pressure typically in the range of 1×10^{-6} to 1×10^{-7} Torr to minimize the incorporation of impurities into the film.

3. Deposition Process

- **Working Gas:** High-purity argon (Ar) is introduced into the chamber as the sputtering gas.
- **Pre-sputtering:** The W-Ti target is pre-sputtered for a few minutes with the shutter closed to clean the target surface and allow the sputtering conditions to stabilize.

- Deposition: The shutter is opened, and the W-Ti film is deposited onto the silicon substrate. The deposition parameters must be carefully controlled to achieve the desired film properties.

Quantitative Data

The following tables summarize typical process parameters and their influence on the properties of sputtered W-Ti films.

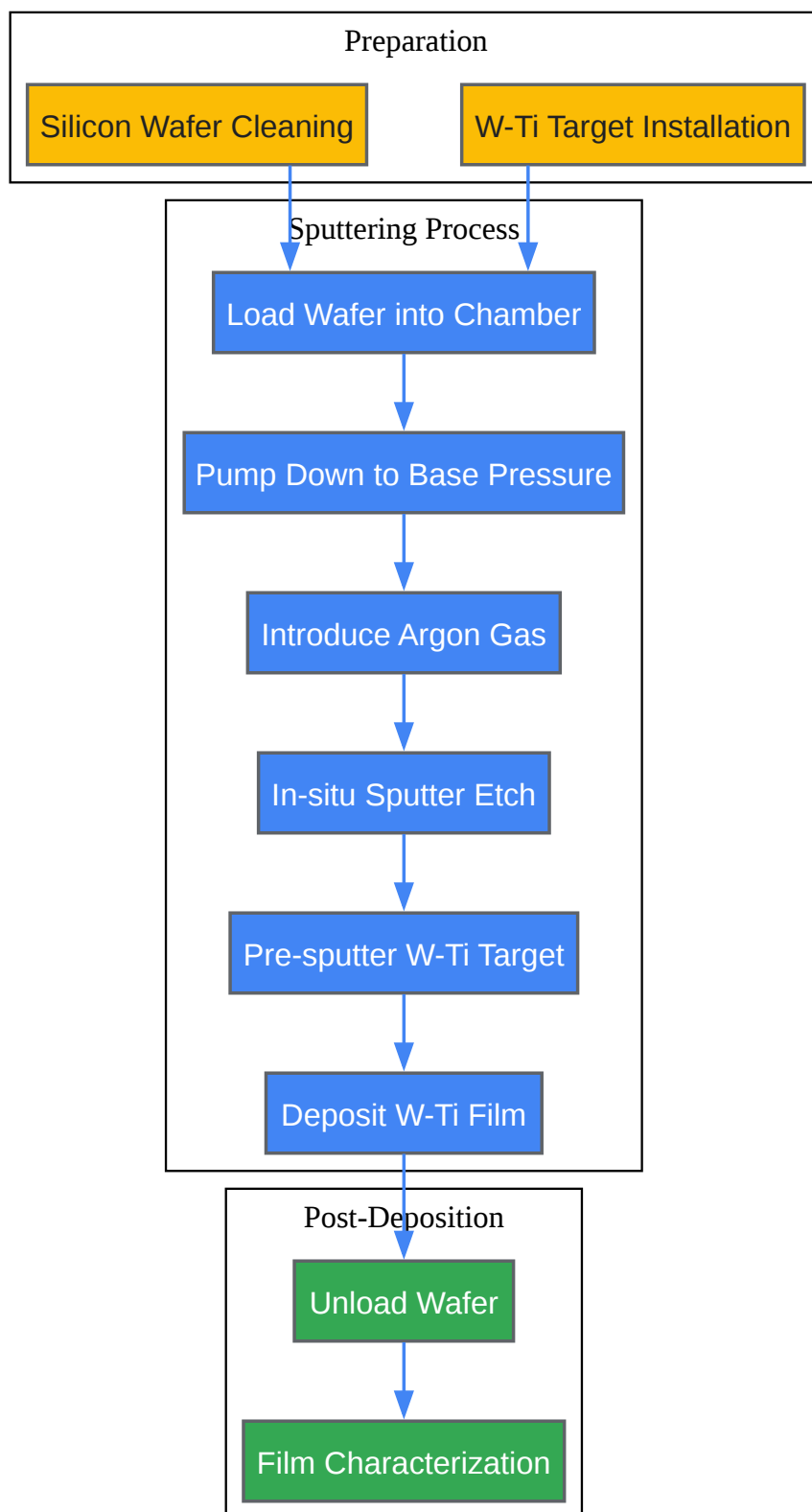
Table 1: Typical DC Magnetron Sputtering Parameters for W-Ti Deposition

Parameter	Typical Range	Unit	Notes
Base Pressure	$< 5 \times 10^{-6}$	Torr	A lower base pressure reduces film contamination.
Working Pressure (Argon)	1 - 10	mTorr	Affects film stress, density, and step coverage. Higher pressure can lead to more scattering and lower film density.[7]
Sputtering Power	1 - 5	kW	Higher power generally increases the deposition rate but can also lead to higher substrate temperatures.[8]
Substrate Temperature	Room Temperature - 300	°C	Can influence film stress, microstructure, and adhesion.[9]
Target-to-Substrate Distance	50 - 100	mm	Affects deposition uniformity and rate.
Argon Flow Rate	20 - 100	sccm	Controls the working pressure in conjunction with the pumping speed.

Table 2: Influence of Key Sputtering Parameters on W-Ti Film Properties

Parameter	Effect on Film Property
Working Pressure	Increasing pressure can decrease film stress but may also decrease density. Higher pressures can improve step coverage in high-aspect-ratio features.[7]
Sputtering Power	Higher power increases the deposition rate. It can also lead to increased adatom mobility on the substrate surface, potentially improving film density.[9]
Substrate Temperature	Elevated temperatures can promote the growth of larger grains and may improve film adhesion. [9] However, for many applications, room temperature deposition is sufficient.
Substrate Bias	Applying a negative bias to the substrate can increase ion bombardment, leading to denser films and improved adhesion. However, excessive bias can introduce stress and defects.

Experimental Workflow Diagram



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Caption: Workflow for W-Ti sputtering on silicon.

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